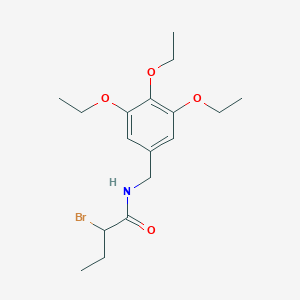

2-Bromo-N-(3,4,5-triethoxybenzyl)butanamide

Description

2-Bromo-N-(3,4,5-triethoxybenzyl)butanamide is a brominated butanamide derivative featuring a 3,4,5-triethoxybenzyl substituent. The compound’s molecular framework—comprising a brominated aliphatic chain and a triethoxy-substituted aromatic ring—may influence solubility, metabolic stability, and target binding. Notably, its inclusion in biomarker-related product lists underscores its investigational significance in pharmaceutical research .

Properties

IUPAC Name |

2-bromo-N-[(3,4,5-triethoxyphenyl)methyl]butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26BrNO4/c1-5-13(18)17(20)19-11-12-9-14(21-6-2)16(23-8-4)15(10-12)22-7-3/h9-10,13H,5-8,11H2,1-4H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNOBVHLHIGPAIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NCC1=CC(=C(C(=C1)OCC)OCC)OCC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-(3,4,5-triethoxybenzyl)butanamide typically involves the reaction of 3,4,5-triethoxybenzylamine with 2-bromobutanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature or slightly elevated temperatures to ensure complete reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, precise control of reaction conditions, and purification processes to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(3,4,5-triethoxybenzyl)butanamide can undergo various types of chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.

Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions.

Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Hydrolysis: Acidic or basic conditions can be used, with hydrochloric acid or sodium hydroxide being typical reagents.

Major Products Formed

Nucleophilic substitution: Products depend on the nucleophile used, such as azides, nitriles, or thiols.

Oxidation: Products include carboxylic acids or ketones.

Reduction: Products include alcohols or amines.

Hydrolysis: Products are the corresponding carboxylic acid and amine.

Scientific Research Applications

2-Bromo-N-(3,4,5-triethoxybenzyl)butanamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Potential use in studying enzyme interactions and protein modifications.

Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Bromo-N-(3,4,5-triethoxybenzyl)butanamide involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, while the amide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Acrylamide Derivatives with Varied Aromatic Substitutents ()

Four acrylamide derivatives share structural similarities with the target compound, particularly in their brominated cores and aromatic substituents. Key differences lie in their substitution patterns and physicochemical properties:

| Compound ID | Aromatic Substituent | Yield (%) | Melting Point (°C) | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 4o | 3,4,5-Trimethoxyphenyl | 70 | 93–95 | 460.7/462.9 |

| 4p | 4-Morpholinophenyl | 53 | 210–212 | 455.8/457.9 |

| 4q | 4-Methoxyphenyl | 53 | 219–221 | 400.8/402.9 |

| 4r | 3,4,5-Trimethoxyphenyl (para) | 62 | 93–95 | 460.7/462.9 |

Key Observations :

- Substituent Effects: Compounds with 3,4,5-trimethoxyphenyl groups (4o, 4r) exhibit higher yields (62–70%) compared to morpholino- or methoxy-substituted analogues (53%), suggesting synthetic efficiency for methoxy-rich systems .

- Thermal Stability: Morpholino-substituted 4p shows a significantly higher melting point (210–212°C) than methoxy analogues, likely due to enhanced intermolecular interactions from the polar morpholine group .

Pyridine-Based Brominated Compound ()

The pyridine derivative 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine differs fundamentally in its heterocyclic core (pyridine vs. butanamide) and substitution pattern (3,4-dimethoxybenzyl vs. 3,4,5-triethoxybenzyl). These differences may lead to distinct pharmacological behaviors:

- Aromatic System : The pyridine core introduces aromatic nitrogen, which could alter electronic properties and hydrogen-bonding capacity compared to the aliphatic butanamide chain.

Butanamide Variant with Benzothienyl Substituent ()

The compound 2-Bromo-N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)butanamide (CAS: 1365962-87-3) shares the brominated butanamide backbone but diverges in its aromatic system:

- Substituent Comparison : The benzothienyl group introduces sulfur and a fused bicyclic structure, contrasting with the triethoxybenzyl group’s oxygen-rich, flexible side chain.

- Molecular Weight and Purity : With a molecular weight of 383.35 g/mol (vs. ~460 g/mol for 4o/4r), this variant is smaller and may exhibit improved bioavailability. Its minimum 95% purity indicates suitability for rigorous biological testing .

Research Findings and Implications

- Synthetic Feasibility : Methoxy- and ethoxy-rich derivatives (e.g., 4o, 4r, and the target compound) demonstrate higher synthetic yields, suggesting that electron-donating groups stabilize intermediates during synthesis .

- Thermal and Solubility Trends: Morpholino and sulfur-containing substituents (e.g., in 4p and the benzothienyl variant) increase melting points and may reduce aqueous solubility, necessitating formulation optimizations for in vivo applications .

Biological Activity

2-Bromo-N-(3,4,5-triethoxybenzyl)butanamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, including its mechanism of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C16H23BrN2O4

- Molecular Weight : 395.27 g/mol

- CAS Number : 1172373-65-7

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is believed to modulate enzyme activity and receptor binding, which can lead to significant pharmacological effects. The presence of the bromine atom and triethoxybenzyl group enhances its lipophilicity, potentially improving cell membrane permeability and bioavailability.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In vitro tests demonstrated that the compound exhibits significant inhibitory effects against a range of bacterial strains. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been investigated through various assays. In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with this compound resulted in:

- Reduced levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6)

- Decreased nitric oxide production

These findings indicate that the compound may exert anti-inflammatory effects by inhibiting key signaling pathways involved in inflammation.

Study 1: Efficacy Against Bacterial Infections

In a controlled study involving animal models infected with Staphylococcus aureus, administration of this compound led to a significant reduction in bacterial load compared to untreated controls. The survival rate in treated groups was notably higher, suggesting its potential as a therapeutic agent for bacterial infections.

Study 2: Anti-inflammatory Mechanism Exploration

A mechanistic study was conducted to elucidate the anti-inflammatory action of the compound. Results indicated that it inhibits the NF-κB pathway, which is crucial for the expression of various inflammatory mediators. This inhibition was confirmed through Western blot analysis showing decreased phosphorylation of IκBα.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.